molecular formula C14H13N3 B12859010 5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole

5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole

Cat. No.: B12859010
M. Wt: 223.27 g/mol
InChI Key: BBLIFLJYVAPQNR-FMIVXFBMSA-N
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Description

5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1’H-2,2’-bipyrrole: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1’H-2,2’-bipyrrole typically involves the condensation of 5-methyl-2H-pyrrole-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the methylene bridge.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole rings are oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms on the pyrrole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce dihydropyrroles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound can be used as a probe to study the behavior of pyrrole-containing biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1’H-2,2’-bipyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole
  • 3,5-Dimethyl-2H-pyrrol-2-ylidene
  • 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene

Comparison: Compared to these similar compounds, 5-((5-Methyl-2H-pyrrol-2-ylidene)methyl)-1H,1’H-2,2’-bipyrrole is unique due to its bipyrrole structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

(2E)-2-[(5-methyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole

InChI

InChI=1S/C14H13N3/c1-10-4-5-11(16-10)9-12-6-7-14(17-12)13-3-2-8-15-13/h2-9,15-16H,1H3/b12-9+

InChI Key

BBLIFLJYVAPQNR-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(N1)/C=C/2\C=CC(=N2)C3=CC=CN3

Canonical SMILES

CC1=CC=C(N1)C=C2C=CC(=N2)C3=CC=CN3

Origin of Product

United States

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